molecular formula C7H14ClF2N B2571231 3-(2,2-Difluoroethyl)piperidine hydrochloride CAS No. 2230802-59-0

3-(2,2-Difluoroethyl)piperidine hydrochloride

Cat. No. B2571231
CAS RN: 2230802-59-0
M. Wt: 185.64
InChI Key: FBJOGCXHIQEAQL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that has been used in several scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research in the structural analysis of piperidine derivatives, such as the work by Szafran et al. (2007), focuses on characterizing the crystal and molecular structures using techniques like X-ray diffraction and FTIR spectroscopy. These studies are foundational for understanding the physical and chemical properties of compounds related to "3-(2,2-Difluoroethyl)piperidine hydrochloride" and their potential applications in material science and molecular engineering (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis of Fluorinated N-Heterocycles

The synthesis of fluorinated N-heterocycles, as described by García-Vázquez et al. (2021), involves developing efficient methods for accessing analogs of piperidines with rich functionality. These compounds are important for discovery chemistry due to their potential in chemoselective derivatization with high diastereocontrol. Such research underscores the significance of fluorinated piperidines in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).

Gold Catalysis in Synthesis

The combination of gold catalysis and Selectfluor for synthesizing fluorinated nitrogen heterocycles, as reported by Simonneau et al. (2011), highlights innovative approaches in organic synthesis. This method allows for the creation of fluorinated piperidines from aminoalkynes, showcasing the role of catalysis in enhancing the efficiency and selectivity of chemical reactions (Simonneau, Garcia, Goddard, Mouriès‐Mansuy, Malacria, & Fensterbank, 2011).

Application in Glycoside Synthesis

The research by Crich and Smith (2001) on the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride demonstrates the application of piperidine derivatives in glycoside synthesis. This method provides a powerful, metal-free approach to activating thioglycosides, highlighting the versatility of piperidine compounds in synthetic organic chemistry (Crich & Smith, 2001).

properties

IUPAC Name

3-(2,2-difluoroethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-6-2-1-3-10-5-6;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJOGCXHIQEAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethyl)piperidine hydrochloride

CAS RN

2230802-59-0
Record name 3-(2,2-difluoroethyl)piperidine hydrochloride
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